
P-dGuo.P-rCyd
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
P-dGuo.P-rCyd is a compound that consists of a phosphodiester linkage between 2’-deoxyguanosine (dGuo) and ribocytidine (rCyd). This compound is part of the nucleic acid family, which plays a crucial role in the storage and transmission of genetic information. The unique structure of this compound allows it to participate in various biochemical processes, making it a subject of interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of P-dGuo.P-rCyd typically involves the phosphoramidite approach. This method allows for the site-specific synthesis of oligonucleotides containing modified nucleosides. For instance, the synthesis of N2-[(Dimethylamino)methylene]-O6-[2-(trimethylsilyl)-ethyl]-2′-deoxyguanosine involves heating a solution of the starting materials in dry methanol at 60°C for 6 hours .
Industrial Production Methods: Industrial production of this compound may involve enzymatic methods to ensure high yield and purity. For example, the enzymatic synthesis of 2-deoxyribose-1-phosphate and ribose-1-phosphate from 7-methylguanosine and 7-methyl-2’-deoxyguanosine ensures the quantitative conversion of the starting nucleosides to the desired products .
Analyse Chemischer Reaktionen
Types of Reactions: P-dGuo.P-rCyd undergoes various chemical reactions, including oxidation, reduction, and substitution. The hydroxyl radical-induced degradation of 2’-deoxyguanosine under reducing conditions is one such reaction. This process leads to the formation of radicals with oxidizing and reducing properties .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include hydroxyl radicals, ascorbate, and cysteine. These reagents influence the distribution of modified nucleosides upon irradiation of an aerated aqueous solution of 2’-deoxyguanosine .
Major Products Formed: The major products formed from the reactions of this compound include 8-oxo-7,8-dihydro-2’-deoxyguanosine and 2,6-diamino-4-hydroxy-5-formamidopyrimidine derivatives .
Wissenschaftliche Forschungsanwendungen
P-dGuo.P-rCyd has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of nucleic acid interactions and modifications. In biology, it plays a role in understanding genetic information storage and transmission. In medicine, this compound is used in the development of therapeutic agents targeting genetic diseases. In industry, it is utilized in the production of nucleic acid-based products and technologies .
Wirkmechanismus
The mechanism of action of P-dGuo.P-rCyd involves its interaction with nucleic acids and proteins. The compound can form adducts with DNA, leading to modifications that affect cellular processes such as replication and repair. For example, nitrogen mustards react with DNA to form cross-links, which prevent strand separation and are highly cytotoxic to cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to P-dGuo.P-rCyd include other nucleoside phosphates such as P-dAdo.P-dCyd and P-rAdo.P-rCyd. These compounds share structural similarities but differ in their specific nucleoside components and linkages .
Uniqueness: this compound is unique due to its specific combination of 2’-deoxyguanosine and ribocytidine, which allows it to participate in distinct biochemical processes. This uniqueness makes it a valuable tool in scientific research for studying nucleic acid interactions and modifications.
Eigenschaften
CAS-Nummer |
54482-00-7 |
|---|---|
Molekularformel |
C19H28N8O15P2 |
Molekulargewicht |
670.4 g/mol |
IUPAC-Name |
[(2R,3S)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H14N5O7P.C9H14N3O8P/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(22-6)2-21-23(18,19)20;10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18/h3-6,16H,1-2H2,(H2,18,19,20)(H3,11,13,14,17);1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18)/t4-,5+,6?;4-,6-,7-,8?/m01/s1 |
InChI-Schlüssel |
RQFFPZLIGZEFTJ-ADFBIELNSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)O)O.C1=CN(C(=O)N=C1N)C2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O |
Kanonische SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)O)O.C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


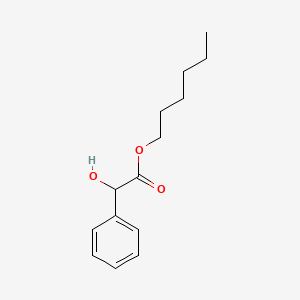
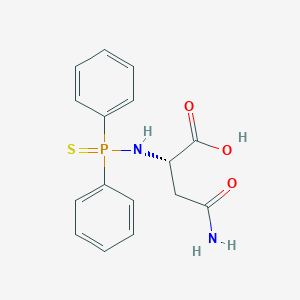
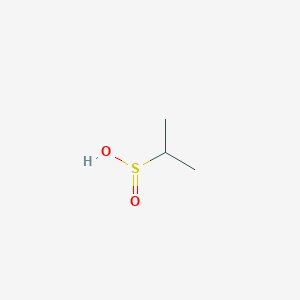
![2-[4-(Phenylamino)-1,3-butadienyl]-3-(3-sulphonatobutyl)naphtho[2,3-d]thiazolium](/img/structure/B13759502.png)
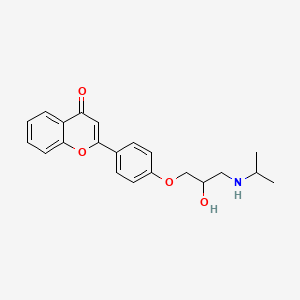

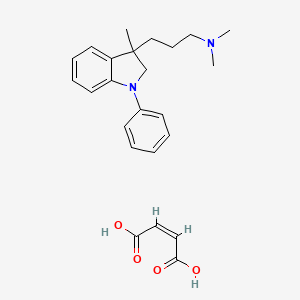

![[1,1'-Biphenyl]-4-ol, 3,3''-thiobis[4',5-bis(1,1-dimethylethyl)-](/img/structure/B13759545.png)
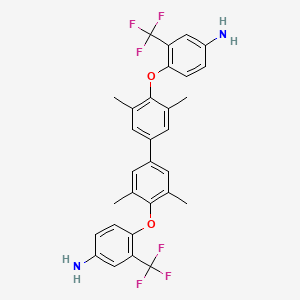
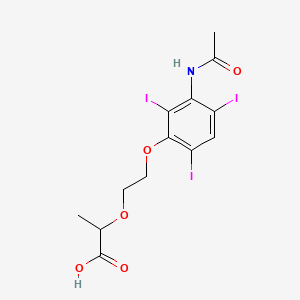
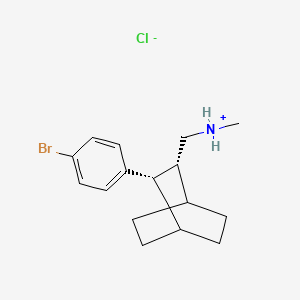
![3-(furan-2-yl)-4-[(E)-pyridin-4-ylmethylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B13759569.png)
![N-[1-(Piperidin-1-yl)propan-2-yl]-N-(pyridin-4-yl)acetamide](/img/structure/B13759573.png)
